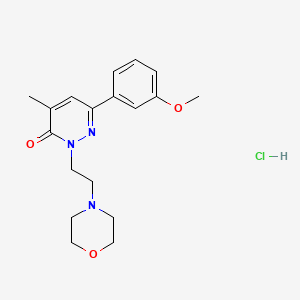

MAT2A inhibitor 2

Description

Properties

IUPAC Name |

6-(3-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3.ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)19-21(18(14)22)7-6-20-8-10-24-11-9-20;/h3-5,12-13H,6-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOUTEBTFSILJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157888 | |

| Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13299-99-5 | |

| Record name | 6-(3-Methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-270 Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG477HC22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and synthesis of MAT2A inhibitor 2

An In-depth Technical Guide on the Discovery and Synthesis of MAT2A Inhibitor AG-270

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly due to a synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] MTAP is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers.[1][5] This genetic alteration leads to the accumulation of 5′-methylthioadenosine (MTA), which inhibits protein arginine methyltransferase 5 (PRMT5). Consequently, these cancer cells become highly dependent on MAT2A to maintain SAM levels for survival.[1]

AG-270 (also known as S095033) is a first-in-class, oral, potent, and reversible allosteric inhibitor of MAT2A.[6][7][8] It was developed to selectively target these MTAP-deleted cancer cells.[9] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of AG-270.

Discovery and Structure

The discovery of AG-270 was a result of extensive structure-based drug design efforts. The chemical scaffold of AG-270 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class.[8][10] The development process involved iterative structure-guided design to significantly improve the potency from initial fragment screening hits.[9]

The binding mode of AG-270 to MAT2A was elucidated through X-ray crystallography. The cocrystal structure of AG-270 with MAT2A in the presence of the reaction product SAM (PDB code: 7KCC) revealed that the inhibitor binds to an allosteric site at the interface of the MAT2A dimer.[8][10] This binding traps the product SAM within the active site by locking the enzyme in a closed conformation, which confirms its allosteric mechanism of action.[8] The structure also validated an intramolecular hydrogen bond in AG-270, suggesting that its bound conformation is a low-energy state.[8]

Synthesis of AG-270

The chemical synthesis of AG-270 has been described in detail. A key step in the synthesis involves the construction of the 1H-pyrazol-5-amine intermediate. This is achieved by reacting a nitrile compound with hydrazine in acetic acid, followed by the addition of cyclohexanone.[7] The overall synthesis is a multi-step process that culminates in the formation of the final AG-270 molecule.[7]

Mechanism of Action

AG-270 is an allosteric and substrate-noncompetitive inhibitor of MAT2A.[8] Unlike competitive inhibitors that bind to the enzyme's active site, AG-270 binds to a distinct allosteric pocket.[8][10] This binding event does not compete with the substrates, L-methionine or ATP. Instead, it inhibits the enzyme by preventing the release of the product, SAM.[8] This leads to a reduction in intracellular SAM levels, which in turn exacerbates the suppression of PRMT5 activity in MTAP-deleted cells, leading to selective cell death.[1] Furthermore, MAT2A inhibition by AG-270 has been shown to induce DNA damage and alter mRNA splicing of genes involved in cell cycle regulation.[4][11]

Quantitative Data

Table 1: In Vitro Potency and Cellular Activity of AG-270 and Related Compounds

| Compound | MAT2A Enzymatic IC50 (nM) | HCT-116 MTAP-/- Cell Proliferation IC50 (µM) | Reference |

| AG-270 | Not explicitly stated in provided texts | Not explicitly stated in provided texts | [8] |

| AGI-24512 | 8 | Not available | [10] |

| Compound 17 | 150 | Not available | [8] |

| AGI-25696 | Not available | Not available | [8][12] |

| PF-9366 | Not available | Not available | [1][12] |

Note: While specific IC50 values for AG-270 were not found in the provided search results, its development as a clinical candidate implies high potency. AGI-24512 is a potent analog from the same chemical series.

Table 2: Preclinical Pharmacokinetics of AG-270

| Species | Administration | Dose (mg/kg) | Mean Half-Life (h) | Reference |

| Mouse | IV | 1 | Not available | [13] |

| PO | 5 | Not available | [13] | |

| Rat | IV | 1 | Not available | [13] |

| PO | 5 | Not available | [13] | |

| Dog | IV | 1 | Not available | [13] |

| PO | 5 | Not available | [13] | |

| Monkey | IV | 1 | Not available | [13] |

| PO | 5 | Not available | [13] |

Note: The referenced figure S6 in the supplementary information[13] contains plasma concentration-time profiles, but specific pharmacokinetic parameters like half-life were not detailed in the abstract text.

Table 3: Phase I Clinical Trial Results for AG-270 (NCT03435250)

| Parameter | Finding | Reference |

| Dosing Regimen | 50 mg QD up to 400 mg QD and 200 mg BID | [5][14] |

| Maximum Tolerated Dose (MTD) | 200 mg once daily (QD) | [5][14] |

| Pharmacokinetics (PK) | Plasma concentrations increased dose-proportionally up to 200 mg QD. The median half-life ranged from 16.1 to 38.4 hours. | [14] |

| Pharmacodynamics (PD) | Robust target engagement with 54% to 70% reduction in plasma SAM levels across various doses. Reduction in tumor SDMA levels in paired biopsies. | [6][14][15] |

| Safety and Tolerability | Generally well-tolerated up to 200 mg QD. Common treatment-related adverse events included reversible increases in liver function tests, thrombocytopenia, anemia, fatigue, and rash. | [5][6] |

| Efficacy | Preliminary signs of clinical activity. Two partial responses were observed. Five other patients had stable disease for ≥16 weeks. | [5][6][15] |

Experimental Protocols

MAT2A Enzymatic Assay: The mechanism of action was determined by running the MAT2A enzyme assay with one substrate (e.g., L-Met) held at a fixed concentration while titrating the second substrate (e.g., ATP) and the inhibitor simultaneously.[13] This allows for the determination of whether the inhibition is competitive or noncompetitive with respect to each substrate.[8]

Cellular Proliferation Assay: The anti-proliferative effects of MAT2A inhibitors were assessed in cancer cell lines, particularly those with and without MTAP deletion (e.g., HCT-116 MTAP-/-).[1][12] These assays typically involve treating cells with varying concentrations of the inhibitor for a set period and then measuring cell viability using standard methods like MTT or CellTiter-Glo.

In Vivo Xenograft Studies: The in vivo efficacy of AG-270 was evaluated in mouse xenograft models, including those derived from patient tumors (PDX models).[11] In a study with an HCT-116 MTAP-deleted xenograft model, AG-270 administered at 50 mg/kg daily resulted in a tumor growth inhibition (TGI) of 43%.[12] These studies also involved monitoring for tolerability, such as changes in body weight.[12]

Pharmacokinetic Studies: Preclinical pharmacokinetic profiles of AG-270 were determined in multiple species (mouse, rat, dog, and monkey) following both intravenous (IV) and oral (PO) administration.[13] Plasma concentrations of the drug were measured over time to calculate key PK parameters.

Phase I Clinical Trial (NCT03435250): This first-in-human trial enrolled patients with advanced solid tumors or lymphomas characterized by homozygous MTAP deletion.[6][11][15] The study followed a dose-escalation design to determine the MTD.[6][15] Secondary objectives included assessing safety, tolerability, pharmacokinetics, pharmacodynamics (by measuring plasma SAM and tumor SDMA), and preliminary efficacy.[6][15]

Visualizations

Caption: MAT2A pathway and the synthetic lethal effect of AG-270.

Caption: AG-270 drug discovery and development workflow.

Caption: Logical relationship of synthetic lethality with MAT2A and MTAP.

References

- 1. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. probiologists.com [probiologists.com]

- 5. aacr.org [aacr.org]

- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of MAT2A Inhibitors in MTAP-Deleted Cancers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be therapeutically exploited.[1][2][3] This deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA).[4][5] MTA is a natural inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including mRNA splicing.[6][7] The partial inhibition of PRMT5 by MTA renders cancer cells exquisitely dependent on the enzyme methionine adenosyltransferase 2A (MAT2A) for the production of S-adenosylmethionine (SAM), the universal methyl donor and a necessary co-substrate for PRMT5.[4][8][9] This creates a synthetic lethal relationship: while the loss of MTAP or the inhibition of MAT2A alone is tolerated, their combination is lethal to cancer cells. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and key experimental protocols related to the use of MAT2A inhibitors as a targeted therapy for MTAP-deleted cancers.

The Core Mechanism: Synthetic Lethality Between MAT2A and MTAP

The therapeutic strategy underpinning the use of MAT2A inhibitors in MTAP-deleted cancers is a classic example of synthetic lethality. This occurs when a combination of two genetic or chemical perturbations leads to cell death, whereas each perturbation alone does not.

In a healthy cell with functional MTAP, MTA is salvaged back into the methionine cycle. However, in cancer cells with MTAP deletion, MTA accumulates to high levels.[10] This accumulation of MTA acts as a competitive inhibitor of SAM at the active site of PRMT5, thereby partially reducing its methyltransferase activity.[5][7] This partial inhibition makes the cell highly reliant on a steady supply of SAM, produced by MAT2A, to maintain the residual PRMT5 activity necessary for survival.[9][11]

Inhibiting MAT2A in this context drastically reduces the intracellular concentration of SAM.[2][3] The combination of high MTA levels and low SAM levels leads to a profound suppression of PRMT5 activity, triggering a cascade of events including aberrant mRNA splicing, DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][8][12]

Caption: Signaling pathway of MAT2A/MTAP synthetic lethality.

Preclinical Data

Extensive preclinical studies have validated the synthetic lethal interaction between MAT2A and MTAP. MAT2A inhibitors, such as AG-270 and IDE397, have demonstrated potent and selective anti-proliferative activity in MTAP-deleted cancer cell lines and tumor models.[2][12]

In Vitro Activity

MAT2A inhibitors show a significant difference in potency between MTAP-deleted and MTAP-wildtype cancer cell lines.

| Cell Line | Cancer Type | MTAP Status | MAT2A Inhibitor | IC50 (nM) | Reference |

| HCT116 MTAP-/- | Colorectal | Deleted | AG-270 | 25 | [2] |

| HCT116 MTAP+/+ | Colorectal | Wildtype | AG-270 | >10,000 | [2] |

| NCI-H838 | Lung | Deleted | IDE397 | 5 | [13] |

| A549 | Lung | Wildtype | IDE397 | >1,000 | [13] |

| KP4 | Pancreatic | Deleted | Unspecified | Sensitive | [8] |

| BxPC3 | Pancreatic | Deleted | Unspecified | Sensitive | [8] |

| RT112/84 | Bladder | Deleted | Unspecified | Sensitive | [8] |

| NCI-H460 | Lung | Wildtype | Unspecified | Resistant | [8] |

In Vivo Efficacy

In mouse xenograft models, MAT2A inhibitors have demonstrated significant tumor growth inhibition and even regression in MTAP-deleted tumors.

| Model | Cancer Type | MAT2A Inhibitor | Dosing | Outcome | Reference |

| HCT116 MTAP-/- Xenograft | Colorectal | AG-270 | Not Specified | Reduced tumor burden | [9] |

| LXFA 737 PDX | NSCLC | IDE397 (10 mg/kg QD) | Combination w/ Pemetrexed | Tumor Regressions | [13] |

| NCI-H838 CDX | NSCLC | IDE397 (30 mg/kg QD) | Combination w/ Docetaxel | Enhanced Efficacy | [13] |

| MTAPdel Xenograft | Pancreas/Lung | IDE397 | Combination w/ PRMT5i | Complete Responses | [5] |

Pharmacodynamic Biomarkers

Treatment with MAT2A inhibitors leads to measurable changes in key biomarkers, confirming target engagement and mechanism of action. A selective reduction of Symmetric Dimethyl Arginine (SDMA), a product of PRMT5 activity, is observed in MTAP-null models.[8][14]

| Biomarker | Effect of MAT2A Inhibition | Significance | Reference |

| S-adenosylmethionine (SAM) | Decreased in plasma and tumor | Confirms MAT2A target engagement | [8][14] |

| Symmetric Dimethyl Arginine (SDMA) | Decreased in tumor tissue | Confirms PRMT5 pathway inhibition | [8][14] |

| p53 | Increased stability | Downstream effect of PRMT5 inhibition (via MDM4 splicing) | [1][8] |

| p21 | Increased expression | Downstream effect of p53 activation | [8] |

Clinical Development

The promising preclinical data has led to the clinical investigation of several MAT2A inhibitors. AG-270 (NCT03435250) and IDE397 (NCT04794699) are two prominent examples that have entered Phase I clinical trials for patients with MTAP-deleted solid tumors.[15][16]

Initial results from the first-in-human trial of AG-270 demonstrated a manageable safety profile and provided proof-of-mechanism.[14] The study showed maximal reductions in plasma SAM concentrations ranging from 54% to 70% and decreases in tumor SDMA levels.[14][17] While monotherapy showed modest anti-tumor activity, durable responses and disease stabilization were observed in some patients.[17] These findings support the ongoing development of MAT2A inhibitors, both as single agents and in combination therapies.[18]

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating MAT2A inhibitors. Below are detailed methodologies for core assays.

Cell Viability and Proliferation Assay (WST-1 Method)

This colorimetric assay measures the metabolic activity of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor. Add the compounds to the respective wells and incubate for the desired treatment period (e.g., 72-120 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blotting for SDMA Analysis

This technique is used to detect changes in protein methylation as a pharmacodynamic marker of PRMT5 inhibition.[19]

-

Protein Extraction: Lyse treated cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for Symmetric Dimethyl Arginine (SDMA) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the SDMA signal to the loading control.

Mouse Xenograft Tumor Model

In vivo models are essential for evaluating the anti-tumor efficacy of MAT2A inhibitors.[22]

-

Cell Preparation: Harvest cancer cells (e.g., 5 x 10^6 HCT116 MTAP-/- cells) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.[23]

-

Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).[23][24]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = (Length × Width^2) / 2.[23]

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the MAT2A inhibitor (e.g., via oral gavage) and vehicle control according to the planned schedule and dose.

-

Efficacy Evaluation: Continue to monitor tumor volume, body weight, and the overall health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for SDMA or LC-MS for SAM levels).

Caption: General experimental workflow for MAT2A inhibitor evaluation.

Conclusion and Future Directions

The synthetic lethal relationship between MAT2A and MTAP provides a compelling rationale for the development of MAT2A inhibitors as a targeted therapy for the significant population of patients with MTAP-deleted cancers. Preclinical data strongly supports this approach, demonstrating potent and selective activity. Early clinical data has confirmed the mechanism of action in humans and shown preliminary signs of efficacy.

Future research will likely focus on several key areas:

-

Combination Strategies: Identifying synergistic combinations to enhance efficacy and overcome potential resistance mechanisms is a high priority. Combinations with taxanes, pemetrexed, and PRMT5 inhibitors have already shown promise in preclinical models.[5][13]

-

Biomarker Development: Refining predictive biomarkers beyond MTAP status could help identify patient populations most likely to respond.

-

Resistance Mechanisms: Understanding the mechanisms by which tumors may develop resistance to MAT2A inhibition is crucial for developing next-generation therapies and rational combination strategies.

References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells [golublab.broadinstitute.org]

- 7. ashpublications.org [ashpublications.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. search.syr.edu [search.syr.edu]

- 13. filecache.investorroom.com [filecache.investorroom.com]

- 14. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

- 18. probiologists.com [probiologists.com]

- 19. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 20. blog.championsoncology.com [blog.championsoncology.com]

- 21. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]

- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]

- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

The Allosteric Modulation of MAT2A: A Deep Dive into the Structure-Activity Relationship of Inhibitor 2 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This synthetic lethal relationship has spurred the development of potent and selective MAT2A inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key pyrazolo[1,5-a]pyrimidin-7(4H)-one series, exemplified by inhibitor 2, which ultimately led to the discovery of the clinical candidate AG-270.[1] We will explore the nuanced interplay between chemical structure and biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to MAT2A and its Inhibition

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes, including DNA, RNA, and protein methylation.[2] In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits another enzyme, PRMT5. This makes these cancer cells uniquely dependent on MAT2A for the production of SAM to maintain PRMT5 activity.[3] Inhibition of MAT2A in this context leads to a significant reduction in SAM levels, further suppressing PRMT5 and inducing selective cancer cell death.[3][4]

The inhibitors discussed herein are allosteric, binding to a site distinct from the active site where ATP and L-methionine bind.[1][5] This allosteric modulation does not compete with the natural substrates but rather inhibits the release of the product, SAM, from the enzyme's active site.[1]

Structure-Activity Relationship (SAR) of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Series

The journey to potent MAT2A inhibitors began with fragment screening, which identified initial weak hits.[1] Structure-guided design and iterative chemical modifications of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold led to significant improvements in potency. The core structure and key points of modification (R1 and R2) are highlighted below.

Initial SAR at R1 and R2 Positions

Early exploration focused on the R1 and R2 substituents of the lead compound 2 . The co-crystal structure of compound 2 with MAT2A revealed that these substituents occupy a largely hydrophobic region of the allosteric binding site.[1]

| Compound | R1 | R2 | MAT2A Enzymatic IC50 (nM) | HCT116 MTAP-null Cell Proliferation IC50 (µM) |

| 2 | Phenyl | H | 120 | >50 |

| 3 | 2-Pyridyl | H | 230 | ND |

| 4 | 2-Furyl | H | 340 | ND |

| 5 | Cyclohexyl | H | 30 | 1.8 |

| 6 | Cyclopentyl | H | 40 | 4.3 |

| 7 | tert-Butyl | H | 20 | 0.9 |

| 8 | Isopropyl | H | 80 | 11 |

| 14 | Phenyl | Ethyl | 10 | 0.3 |

ND: Not Determined

Key Insights from Table 1:

-

Hydrophobicity is Key: Replacing the R1 phenyl group of compound 2 with more polar heterocycles like 2-pyridyl (3 ) or 2-furyl (4 ) resulted in a modest decrease in potency.[1]

-

Aliphatic Groups Enhance Potency: Introducing aliphatic groups with sp3 character at the R1 position, such as cyclohexyl (5 ), cyclopentyl (6 ), and tert-butyl (7 ), led to a significant improvement in enzymatic inhibition.[1]

-

R2 Substitution is Favorable: The introduction of an ethyl group at the R2 position in compound 14 dramatically increased both enzymatic and cellular potency compared to its unsubstituted counterpart, compound 2 .[1]

Advanced SAR Leading to AG-270

Further optimization focused on a related pyrazolo[1,5-a]pyrimidin-7(4H)-one core, exploring modifications at R1, R3, and R4. This effort led to the identification of AG-270.[1]

| Compound | R1 | R3 | R4 | MAT2A Enzymatic IC50 (nM) | HCT116 MTAP-null Cell Proliferation IC50 (µM) | Human Microsomal Stability (% remaining at 60 min) |

| 35 | Phenyl | H | Amino pyrazole | 14 | >10 | 95 |

| 36 | Cyclohexyl | H | Amino pyrazole | 10 | >10 | 98 |

| 37 | Phenyl | Methyl | Amino pyrazole | 4 | 0.8 | 45 |

| 38 | Cyclohexyl | Methyl | Amino pyrazole | 5 | 0.5 | 55 |

| AG-270 | tert-Butyl | Methyl | Amino pyrazole | 6 | 0.019 | 92 |

Key Insights from Table 2:

-

Amino Pyrazole at R4: The introduction of an amino pyrazole substituent at the R4 position was a critical modification that maintained excellent enzymatic potency.[1]

-

Impact of R3 Methylation: While methylation at R3 (compounds 37 and 38 ) improved cellular activity, it came at the cost of reduced microsomal stability.[1]

-

Synergy of Modifications in AG-270: The combination of a tert-butyl group at R1, a methyl group at R3, and the amino pyrazole at R4 in AG-270 resulted in a highly potent inhibitor with excellent cellular activity and good microsomal stability.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the evaluation of this inhibitor series.

MAT2A Biochemical Assay

This assay quantifies the enzymatic activity of MAT2A by measuring the amount of inorganic phosphate released during the conversion of ATP and L-methionine to SAM.[6]

-

Protein Expression and Purification: Recombinant MAT2A is expressed in Sf9 insect cells using a baculovirus system and purified via Ni-Sepharose column chromatography.[1]

-

Assay Reaction: The assay is typically performed in a 384-well plate. The reaction mixture contains purified MAT2A enzyme, L-methionine, and ATP in an assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).[6]

-

Inhibitor Addition: Test compounds are added to the reaction mixture at varying concentrations.

-

Detection: After incubation, the reaction is stopped, and a colorimetric reagent (e.g., BIOMOL GREEN) is added to detect the free phosphate produced.[6][7]

-

Data Analysis: The absorbance is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

1. SAM Reduction Assay: This assay measures the direct downstream effect of MAT2A inhibition in a cellular context.

-

Cell Culture: HCT116 MTAP-null cells are seeded in multi-well plates and allowed to adhere.[1]

-

Compound Treatment: Cells are treated with various concentrations of the MAT2A inhibitor for a specified period (e.g., 72 hours).[1]

-

SAM Extraction and Quantification: Intracellular SAM levels are extracted from the cells and quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The reduction in SAM levels relative to a vehicle-treated control is used to determine the cellular potency of the inhibitor.

2. Cell Proliferation Assay: This assay assesses the functional consequence of MAT2A inhibition on the growth of cancer cells.

-

Cell Seeding: HCT116 MTAP-null cells are plated in 96-well plates.[6]

-

Compound Incubation: Cells are incubated with a range of inhibitor concentrations for an extended period (e.g., 6-10 days) to allow for effects on proliferation to become apparent.

-

Viability Measurement: Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

IC50 Determination: The data is normalized to controls, and IC50 values representing the concentration required to inhibit cell growth by 50% are calculated.

Visualizing the Science

Diagrams are essential for conceptualizing complex biological and experimental processes.

Caption: Mechanism of allosteric MAT2A inhibition in MTAP-deleted cancer.

Caption: Workflow for the evaluation of novel MAT2A inhibitors.

Conclusion

The development of potent and selective MAT2A inhibitors, such as those from the pyrazolo[1,5-a]pyrimidin-7(4H)-one series, represents a significant advancement in precision oncology. The systematic exploration of the structure-activity relationship, guided by structural biology and a suite of robust biochemical and cellular assays, was paramount to this success. The transition from a weakly active fragment to a clinical candidate underscores the power of iterative, data-driven drug design. The principles and methodologies outlined in this guide provide a framework for the continued discovery and optimization of novel therapeutics targeting the MAT2A-MTAP synthetic lethal axis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. probiologists.com [probiologists.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bpsbioscience.com [bpsbioscience.com]

The Biological Function of MAT2A in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. This central role places MAT2A at the nexus of numerous cellular processes, including epigenetic regulation, signal transduction, and protein synthesis. Dysregulation of MAT2A expression and activity is increasingly implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This guide provides an in-depth overview of the biological functions of MAT2A in cellular metabolism, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways in which it participates.

Core Function: The Engine of Cellular Methylation

MAT2A is the catalytic subunit of the MATII isoenzyme, which is ubiquitously expressed in most tissues.[1] Its primary and rate-limiting function is the conversion of L-methionine and adenosine triphosphate (ATP) into SAM.[2] SAM, in turn, is the sole methyl donor for the methylation of DNA, RNA, proteins (including histones), and other small molecules, thereby influencing gene expression, protein function, and overall cellular homeostasis.[3] The reaction also produces S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, completing the methionine cycle.[3]

Quantitative Insights into MAT2A Function

Understanding the enzymatic activity and cellular context of MAT2A requires quantitative data. The following tables summarize key parameters related to MAT2A kinetics, inhibitor potency, protein expression, and metabolite concentrations.

Table 1: Kinetic Parameters of Human MAT2A

| Parameter | Value | Reference |

| Km for ATP | 50 ± 10 µM | [4][5] |

| Km for L-Methionine | 5 ± 2 µM | [5] |

| Kd for ATP | 80 ± 30 µM | [4][5] |

| kcat | Not explicitly stated | |

| Triphosphate hydrolysis rate (no AdoMet) | 0.020 ± 0.003 s⁻¹ | [6] |

| Triphosphate hydrolysis rate (150 µM AdoMet) | 0.07 ± 0.01 s⁻¹ | [6] |

Table 2: IC50 Values of Selected MAT2A Inhibitors

| Inhibitor | IC50 (Enzymatic Assay) | IC50 (Cellular SAM Synthesis) | Cell Line | Reference |

| PF-9366 | 420 nM | 1.2 µM | H520 | [7] |

| AG-270 | 68.3 nM | Not explicitly stated | [8] | |

| SCR-7952 | 18.7 nM | Not explicitly stated | [8] | |

| Compound 2 | 1.5 µM | Not explicitly stated | [9] | |

| Compound 28 | 25 nM (cellular proliferation) | 25 nM (symmetric arginine methylation) | HCT116 MTAP knockout | [10] |

| FIDAS-5 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [11] |

Table 3: MAT2A Protein Expression in Selected Cancer Cell Lines (from CCLE Quantitative Proteomics)

| Cell Line | Cancer Type | MAT2A Protein Expression (Relative Abundance) | Reference |

| HCT116 | Colorectal Carcinoma | High | [2][3][4][12][13] |

| A549 | Lung Carcinoma | Moderate | [2][3][4][12][13] |

| MCF7 | Breast Adenocarcinoma | Moderate | [2][3][4][12][13] |

| PC-3 | Prostate Adenocarcinoma | High | [2][3][4][12][13] |

| U-87 MG | Glioblastoma | High | [2][3][4][12][13] |

Note: Relative abundance is a qualitative interpretation of the quantitative proteomics data from the Cancer Cell Line Encyclopedia.

Table 4: Intracellular S-Adenosylmethionine (SAM) Concentrations

| Cell Type/Tissue | Condition | SAM Concentration | Reference |

| HEK293T cells | Baseline | Wide range, median ~60 µM | [12] |

| HCT116 cells | Baseline | Wide range, median ~40 µM | [12] |

| Mouse Embryos (E9.5-E10.5) | Neurulation stage | 0.02 - 25.0 µM | [14] |

| Pichia pastoris (GS115/DS56) | Fed-batch cultivation | ~1.5 g/L | [15] |

| Human Plasma | Healthy Adults | 50 - 150 nmol/L | [16] |

Key Signaling Pathways Involving MAT2A

MAT2A's role extends beyond a simple metabolic enzyme; it is intricately involved in several signaling pathways that are crucial for cell growth, survival, and differentiation.

The MAT2A-PRMT5 Axis in MTAP-Deleted Cancers

A significant breakthrough in cancer therapeutics is the discovery of the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][17][18][19] MTAP is an enzyme in the methionine salvage pathway.[19] In MTAP-deleted cancers (approximately 15% of all cancers), the MTAP substrate methylthioadenosine (MTA) accumulates.[18] MTA is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][18] This partial inhibition of PRMT5 makes these cancer cells highly dependent on a steady supply of SAM, the substrate for PRMT5, for their survival. Inhibition of MAT2A depletes the cellular SAM pool, leading to a further reduction in PRMT5 activity and ultimately, selective cancer cell death.[3][18]

MAT2A and mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Some studies suggest a link between MAT2A and mTORC1 signaling, where mTORC1 activity may be dependent on cellular SAM concentrations.[20] Low SAM levels could lead to the activation of SAMTOR, which in turn inhibits mTORC1. However, other evidence indicates that MAT2A can regulate protein synthesis independently of the mTORC1 pathway, suggesting a more complex interplay.[20] MAT2A and SAM are essential for maintaining active protein translation, and MAT2A interacts with proteins involved in ribosome biogenesis.[20]

MAT2A-RIP1 Signaling in Monocyte Reprogramming

In the tumor microenvironment, MAT2A plays a role in reprogramming monocytes into tumor-associated macrophages (TAMs) with anti-inflammatory functions. Increased MAT2A activity in monocytes leads to elevated SAM levels, which in turn increases the histone H3 lysine 4 trimethylation (H3K4me3) at the promoter region of the receptor-interacting protein 1 (RIP1) gene. This epigenetic modification upregulates RIP1 expression, promoting a protumor phenotype in macrophages.

Experimental Protocols for Studying MAT2A

This section provides detailed methodologies for key experiments used to investigate the function of MAT2A.

MAT2A Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the production of phosphate, a byproduct of the MAT2A reaction.

Materials:

-

Purified recombinant MAT2A enzyme

-

MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)

-

ATP solution (e.g., 750 µM)

-

L-Methionine solution (e.g., 750 µM)

-

Colorimetric Detection Reagent (e.g., Malachite Green-based)

-

96-well or 384-well microplate

-

Microplate reader capable of measuring absorbance at ~630 nm

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare 1x MAT2A Assay Buffer by diluting a 5x stock.

-

Prepare Master Mixture: For each reaction, prepare a master mix containing MAT2A Assay Buffer, ATP, and L-Methionine.

-

Inhibitor Preparation (if applicable): Prepare serial dilutions of the test inhibitor in 1x MAT2A Assay Buffer. Include a vehicle control (e.g., DMSO).

-

Assay Plate Setup:

-

Blank wells: Add 1x MAT2A Assay Buffer.

-

Positive Control wells: Add diluted MAT2A enzyme.

-

Test Inhibitor wells: Add diluted MAT2A enzyme and the test inhibitor.

-

-

Initiate Reaction: Add the Master Mixture to all wells except the "Blank" wells.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes).

-

Detection: Add the Colorimetric Detection Reagent to all wells.

-

Incubation: Incubate at room temperature for 15-30 minutes to allow color development.

-

Measurement: Read the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Subtract the "Blank" absorbance from all other readings. For inhibitor studies, calculate the percent inhibition relative to the positive control.

Quantification of SAM and SAH by HPLC/LC-MS/MS

This method allows for the precise measurement of intracellular SAM and S-adenosylhomocysteine (SAH) levels.[13][14]

Materials:

-

Cell or tissue samples

-

Extraction solution (e.g., perchloric acid or methanol:water)

-

Internal standards (e.g., deuterated SAM and ¹³C-labeled SAH)

-

HPLC or UPLC system coupled with a UV or mass spectrometry (MS/MS) detector

-

Appropriate HPLC column (e.g., C18 or HILIC)

-

Mobile phases (e.g., ammonium acetate, formic acid, acetonitrile)

Procedure:

-

Sample Preparation:

-

Harvest cells or homogenize tissues on ice.

-

Add ice-cold extraction solution and internal standards.

-

Vortex and incubate on ice.

-

Centrifuge to pellet proteins and debris.

-

Collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the supernatant onto the HPLC/UPLC system.

-

Separate SAM and SAH using a suitable gradient of mobile phases.

-

-

Detection:

-

HPLC-UV: Detect SAM and SAH by their absorbance at ~258 nm.

-

LC-MS/MS: Use electrospray ionization (ESI) in positive mode and monitor specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.

-

-

Quantification:

-

Generate standard curves using known concentrations of SAM and SAH.

-

Calculate the concentrations of SAM and SAH in the samples by comparing their peak areas (or area ratios to internal standards) to the standard curves.

-

Western Blotting for MAT2A Expression

This protocol outlines the detection of MAT2A protein levels in cell or tissue lysates.[1]

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-MAT2A (e.g., Cell Signaling Technology #84478)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-MAT2A primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

siRNA-Mediated Knockdown of MAT2A

This protocol describes the transient silencing of MAT2A expression in cultured cells.[20]

Materials:

-

Cultured cells

-

MAT2A-specific siRNA duplexes and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Serum-free medium (e.g., Opti-MEM)

-

Complete growth medium

Procedure:

-

Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they will be 60-80% confluent at the time of transfection.

-

Prepare siRNA-Lipid Complexes:

-

In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

-

-

Transfection:

-

Aspirate the medium from the cells and wash with serum-free medium.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

-

Post-Transfection:

-

Add complete growth medium (with or without removing the transfection mix, depending on the reagent and cell type).

-

Incubate the cells for 24-72 hours.

-

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring MAT2A mRNA levels (qRT-PCR) or protein levels (Western blotting).

Chromatin Immunoprecipitation (ChIP) for H3K4me3 at the RIP1 Promoter

This protocol is designed to investigate the enrichment of the H3K4me3 histone mark at the promoter of the RIP1 gene, which is influenced by MAT2A activity.[17][18][19]

Materials:

-

Cultured cells (e.g., monocytes)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Sonicator

-

Anti-H3K4me3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for the RIP1 promoter and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody or control IgG.

-

Add magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the RIP1 promoter and a negative control region.

-

Data Analysis: Calculate the enrichment of H3K4me3 at the RIP1 promoter relative to the input DNA and the IgG control.

Conclusion and Future Directions

MAT2A is a central player in cellular metabolism with profound implications for cell fate and function. Its role as the primary producer of SAM positions it as a critical regulator of methylation-dependent processes, including epigenetics and signal transduction. The strong link between MAT2A and cancer, particularly in the context of MTAP-deleted tumors, has established it as a high-value therapeutic target. The development of potent and specific MAT2A inhibitors is a promising avenue for precision oncology.

Future research should focus on further elucidating the complex regulatory networks that govern MAT2A expression and activity. A deeper understanding of the downstream consequences of MAT2A inhibition in different cellular contexts will be crucial for identifying biomarkers of response and potential resistance mechanisms. Moreover, exploring the role of MAT2A in other diseases characterized by metabolic and epigenetic dysregulation may open up new therapeutic opportunities. The continued development of sophisticated analytical techniques will be essential for a more comprehensive and quantitative understanding of the dynamic interplay between MAT2A, SAM metabolism, and cellular physiology in both health and disease.

References

- 1. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Gygi Lab @ HMS [gygi.hms.harvard.edu]

- 7. mdpi.com [mdpi.com]

- 8. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone H3K4me3 chromatin immunoprecipitation microarray analysis [bio-protocol.org]

- 10. Frontiers | H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals [frontiersin.org]

- 11. Guidelines for transfection of siRNA [qiagen.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 14. MAT2A protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 15. researchgate.net [researchgate.net]

- 16. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. youtube.com [youtube.com]

Allosteric inhibition of MAT2A by small molecules

An in-depth technical guide for researchers, scientists, and drug development professionals on the allosteric inhibition of Methionine Adenosyltransferase 2A (MAT2A) by small molecules.

Introduction: MAT2A as a Therapeutic Target

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are essential for maintaining cellular homeostasis, regulating gene expression, and controlling cell cycle progression.[2]

In many types of cancer, the expression and activity of MAT2A are deregulated.[4][5] A significant breakthrough in targeting MAT2A came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][6] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1][7][8] This genetic vulnerability has made MAT2A a highly attractive target for the development of precision cancer therapies. Allosteric inhibitors, which bind to a site distinct from the enzyme's active site, offer a promising therapeutic strategy to modulate MAT2A activity.[4][8][9]

The Mechanism of Allosteric MAT2A Inhibition

Allosteric inhibitors of MAT2A do not compete with the binding of its substrates, methionine or ATP.[4] Instead, they bind to a pocket at the interface of two MAT2A subunits.[10] This binding site overlaps with the binding site for the endogenous regulatory protein, MAT2B.[4][9]

The binding of an allosteric inhibitor induces a conformational change in the MAT2A enzyme, which leads to several key effects:

-

Decreased Enzyme Turnover: The catalytic rate (Vmax) of the enzyme is reduced.[4][5][9]

-

Altered Substrate Affinity: The affinity for the substrate methionine (Km) is often increased.[4][5][9]

-

Inhibition of Product Release: The release of the product, SAM, from the active site is hindered.[7][8][11]

-

Increased Sensitivity to Product Inhibition: The enzyme becomes more sensitive to inhibition by its own product, SAM.[4]

A challenge in the development of early MAT2A inhibitors was the observation that their activity could be blunted by a cellular feedback mechanism that upregulates MAT2A gene expression.[1][5] However, more potent second-generation inhibitors have been developed that can overcome this challenge.[1][7]

Key Allosteric Inhibitors of MAT2A

Several small-molecule allosteric inhibitors of MAT2A have been developed. The table below summarizes the quantitative data for some of the most significant compounds.

| Compound Name | Biochemical IC50 | Cellular IC50 (MTAP-/- cells) | Binding Affinity (Kd) | Key Characteristics | Reference(s) |

| PF-9366 | 420 nM | 1.2 µM (SAM synthesis inhibition) | 170 nM | First-in-class allosteric inhibitor. Cellular potency blunted by MAT2A upregulation. | [1][4][5][9][10][12][13] |

| AG-270 | Potent (specific value not always stated) | Sub-micromolar | Not specified | Orally bioavailable, potent inhibitor that overcomes the feedback loop. Advanced to clinical trials. | [1][7][14] |

| Compound 30 (3H-pyrido[1,2-c]pyrimidin-3-one series) | High potency | Potent | Not specified | Favorable pharmacokinetic profile, demonstrated in vivo potency in a xenograft model. | [1] |

| Compound 28 (Arylquinazolinone series) | Not specified | 250 nM | Not specified | Orally bioavailable, showed anti-tumor response in an in vivo xenograft model. | [10] |

| SCR-7952 | Potent | 34.4 nM (HCT116 MTAP-/-) | High affinity | Potent and selective, demonstrates synergistic effects with PRMT5 inhibitors. | [13] |

Signaling Pathways and Cellular Consequences

The inhibition of MAT2A has profound effects on cellular signaling, particularly in the context of MTAP-deleted cancers.

The Methionine Cycle

MAT2A is the rate-limiting enzyme in the methionine cycle, which is fundamental for the production of SAM.

Caption: The central role of MAT2A in the Methionine Cycle.

Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy of targeting MAT2A is primarily based on the concept of synthetic lethality in cancers with MTAP deletion.[1]

References

- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Role of MAT2A in epigenetic regulation and cancer

An In-depth Technical Guide: The Role of MAT2A in Epigenetic Regulation and Cancer

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2] This positions MAT2A at the nexus of cellular metabolism and epigenetic regulation. In oncology, MAT2A is frequently dysregulated, with its upregulation observed across numerous cancer types where it provides a distinct growth and survival advantage.[3][4] The enzyme's product, SAM, is the essential cofactor for DNA and histone methyltransferases, directly linking MAT2A activity to the establishment and maintenance of the cancer epigenome.[5][6]

A pivotal breakthrough in targeting MAT2A therapeutically stems from the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 15% of all human cancers.[5][7] This genetic vulnerability has paved the way for the development of potent and selective MAT2A inhibitors. Several of these agents have entered clinical trials, demonstrating promising anti-tumor activity and providing proof-of-concept for MAT2A inhibition as a targeted therapeutic strategy, particularly for patients with MTAP-deleted solid tumors.[5][8] This guide provides a comprehensive overview of MAT2A's function, its role in oncogenesis through epigenetic modulation, the clinical landscape of its inhibitors, and key experimental protocols for its study.

The Methionine Cycle and MAT2A's Central Function

The methionine cycle is a fundamental metabolic pathway essential for cellular function. At its core is the enzyme MAT2A, which catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).[9] SAM is the principal biological methyl donor, participating in more cellular reactions than any molecule except ATP. Following the donation of its methyl group in reactions catalyzed by methyltransferases, SAM is converted to S-adenosylhomocysteine (SAH).[9] The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[6]

MAT2A is the catalytic subunit of the MATII isoenzyme, which is widely expressed in extrahepatic tissues and is induced during rapid cell growth and dedifferentiation.[3][10] Its activity is crucial for supplying the SAM required for the methylation of DNA, RNA, histones, and other proteins, thereby playing a direct role in regulating the epigenetic landscape and gene expression.[6][9]

Caption: Figure 1: The Central Role of MAT2A in the Methionine Cycle.

MAT2A-Mediated Epigenetic Regulation in Cancer

By controlling the intracellular supply of SAM, MAT2A is a master regulator of epigenetic modifications critical for cancer development and progression.

Impact on Histone Methylation

Histone methylation is a key epigenetic mark that alters chromatin structure and regulates gene transcription. MAT2A provides the SAM necessary for histone methyltransferases (HMTs) to catalyze these modifications.[11] A crucial HMT in the context of MAT2A and cancer is Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is responsible for the symmetric dimethylation of arginine (SDMA) on various proteins, including histones, which plays a role in processes like mRNA splicing.[12] In certain cancer contexts, the activity of PRMT5 becomes highly dependent on the SAM pool generated by MAT2A, creating a therapeutic vulnerability.[13][14] For instance, in gastric cancer, MAT2A-mediated histone H3K4 methylation (H3K4me3) at promoter regions has been shown to upregulate key signaling molecules.[15]

Influence on DNA Methylation

DNA methylation, primarily at CpG islands in gene promoter regions, is a fundamental mechanism for silencing gene expression. This process is carried out by DNA methyltransferases (DNMTs), which use SAM as the methyl donor.[16] Cancer is often characterized by a globally hypomethylated genome, which can lead to genomic instability, and localized hypermethylation of tumor suppressor gene promoters, leading to their silencing.[17] Studies have shown that the expression of MAT2A itself is regulated by promoter methylation; its promoter is hypomethylated in hepatocellular carcinoma where the gene is active, and hypermethylated in normal liver where its expression is low.[18][19] Conversely, treatment with SAM can reverse the hypomethylation status of oncogenes like c-myc and H-ras, leading to their downregulation and inhibiting cancer cell growth.[17]

Dysregulation and Targeting of MAT2A in Cancer

MAT2A is not merely a housekeeping enzyme; its expression and activity are actively manipulated in cancer to support a malignant phenotype.

Upregulation and Oncogenic Signaling

Increased expression of MAT2A is a common feature in a wide range of cancers, including hepatocellular carcinoma, cholangiocarcinoma, colon, gastric, breast, and pancreatic cancer.[3] This upregulation confers a growth and survival advantage to cancer cells.[3] Several well-known oncogenic signaling pathways converge on MAT2A. Growth factors such as epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) induce MAT2A expression through the activation of transcription factors like AP-1 and NF-κB.[3]

| Cancer Type | MAT2A Expression Status | Reference(s) |

| Hepatocellular Carcinoma (HCC) | Upregulated (Switch from MAT1A to MAT2A) | [3][10] |

| Colon Cancer | mRNA and protein levels elevated | [3] |

| Gastric Cancer | mRNA levels significantly higher than non-tumor tissues | [3][10] |

| Breast Cancer | Increased basal expression; cytoplasmic overexpression correlates with invasiveness | [4][10] |

| Pancreatic Cancer | Protein overexpressed | [3] |

| Prostate Cancer (CRPC) | Significantly higher in Castration-Resistant (CRPC) vs. primary tumors | [20] |

| Lung Cancer | Upregulated in cisplatin-resistant cells | [21] |

Table 1: Summary of MAT2A Expression in Various Cancers.

Caption: Figure 2: Oncogenic Signaling Pathways Driving MAT2A Expression.

The Synthetic Lethality of MAT2A Inhibition in MTAP-Deleted Cancers

The most compelling therapeutic rationale for targeting MAT2A lies in the concept of synthetic lethality.[5] Approximately 15% of all cancers harbor a homozygous co-deletion of the CDKN2A tumor suppressor gene and the nearby MTAP gene.[12][22]

-

MTAP Deletion: MTAP is an enzyme that salvages adenine and methionine from its substrate, methylthioadenosine (MTA).[23] Its deletion in cancer cells leads to a massive accumulation of MTA.[13]

-

MTA Accumulation and PRMT5 Inhibition: MTA is structurally similar to SAM and acts as a natural, endogenous inhibitor of the methyltransferase PRMT5.[14][23]

-

Cellular Vulnerability: The accumulation of MTA partially inhibits PRMT5, making the cancer cell's survival exquisitely dependent on the remaining PRMT5 activity. This activity, in turn, is highly sensitive to the intracellular concentration of its substrate, SAM.[13]

-

MAT2A Inhibition: By inhibiting MAT2A, the production of SAM is significantly reduced. This "second hit" on PRMT5 activity is catastrophic for the MTAP-deleted cancer cell, leading to selective cell death, while normal cells with functional MTAP are largely unaffected.[12][13]

Caption: Figure 3: Mechanism of Synthetic Lethality in MTAP-Deleted Cancers.

Therapeutic Landscape of MAT2A Inhibitors

The synthetic lethal paradigm has spurred the development of several potent, orally bioavailable small-molecule inhibitors of MAT2A.

Clinical Trial Results

First-in-class inhibitors like AG-270 (Ivosidenib) and IDE397 have entered Phase I and II clinical trials, primarily enrolling patients with advanced solid tumors harboring MTAP deletions.[5][8][13] These trials have provided crucial proof-of-mechanism and demonstrated early signs of clinical efficacy.

| Inhibitor | Trial Phase (Representative) | Key Findings | Reference(s) |

| AG-270/S095033 | Phase I (NCT03435250) | Manageable safety profile. Maximal plasma SAM reduction of 54-70%. 2 partial responses (PRs) and 5 stable disease (SD) ≥16 weeks in 40 patients. | [8][24] |

| IDE397 | Phase II (NCT04794699) | Encouraging clinical activity. In MTAP-deletion urothelial and NSCLC, reported Overall Response Rate (ORR) of 39% and Disease Control Rate (DCR) of 94%. | [13][25] |

| PF-9366 | Preclinical | Reduces viability of cisplatin-resistant lung cancer cells. | [21] |

| SCR-7952 | Preclinical | Potent and selective allosteric inhibitor with in vivo anti-tumor effects in MTAP-deleted models. | [13] |

Table 2: Summary of Key MAT2A Inhibitors and Clinical/Preclinical Data.

Pharmacodynamic studies from these trials confirm that MAT2A inhibitors effectively reduce both plasma and tumor SAM levels.[8] Furthermore, analysis of tumor biopsies shows a corresponding decrease in SDMA, a downstream marker of PRMT5 activity, validating the proposed mechanism of action.[8][24]

Key Experimental Methodologies

Studying the role of MAT2A requires specific biochemical and molecular biology techniques to assess its enzymatic activity and its impact on the epigenome.

In Vitro Methyltransferase Activity Assay

This assay measures the catalytic activity of MAT2A or other methyltransferases by quantifying the transfer of a methyl group from SAM to a substrate.

Principle: The assay can be performed using a radioactive or luminescence-based readout. The radioactive method uses S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) as a cofactor and measures the incorporation of the radiolabel into a substrate.[26] A more common high-throughput method is the MTase-Glo™ assay, which measures the formation of the reaction product SAH via a coupled-enzyme system that generates a luminescent signal proportional to SAH concentration.[27][28]

Detailed Protocol (Luminescence-Based):

-

Reaction Setup: In a 384-well plate, combine the methyltransferase enzyme (e.g., purified MAT2A), the substrate (methionine and ATP), and the test compound (e.g., MAT2A inhibitor) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂).

-

Initiate Reaction: Add SAM to start the reaction. For MAT2A activity, methionine and ATP are the substrates and SAM is the product being measured in a subsequent reaction. For other methyltransferases, SAM is the cofactor.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

-

SAH Detection (MTase-Glo™):

-

Add the MTase-Glo™ Reagent, which contains enzymes that convert SAH to ADP.

-

Incubate for 30 minutes to allow for the conversion.

-

Add the MTase-Glo™ Detection Solution, which contains luciferase and luciferin. The luciferase uses the newly generated ATP (from ADP) to produce a light signal.

-

-

Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of SAH produced and thus to the enzyme's activity.

Caption: Figure 4: Experimental Workflow for a Luminescence-Based Methyltransferase Assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, including histones with specific post-translational modifications. It is essential for understanding how MAT2A activity alters the epigenetic landscape.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then isolated and sheared into small fragments. An antibody specific to the histone modification of interest (e.g., H3K4me3) is used to immunoprecipitate the chromatin fragments. The cross-links are reversed, and the associated DNA is purified and sequenced, revealing the genomic locations of the modification.[29][30]

Detailed Protocol:

-

Cross-linking: Treat cultured cells or tissues with 1% formaldehyde to create covalent cross-links between proteins and DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Extract the chromatin and shear it into fragments of 200-600 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the target histone modification overnight at 4°C. Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or silica spin columns.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input control sample. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Data Analysis: Sequence the libraries on a next-generation sequencing platform. Align the reads to a reference genome and use peak-calling algorithms to identify regions of enrichment for the histone mark.

Caption: Figure 5: High-Level Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion and Future Perspectives

MAT2A has unequivocally emerged as a critical enzyme that links cellular metabolism with epigenetic control, playing a central role in the pathogenesis of numerous cancers. Its function as the sole producer of the universal methyl donor SAM places it in a unique position to regulate the cancer epigenome. The validation of the synthetic lethal interaction between MAT2A inhibition and MTAP deletion has provided a powerful and specific strategy for targeted cancer therapy.

The clinical development of MAT2A inhibitors is progressing rapidly, with early data demonstrating a manageable safety profile and encouraging signs of anti-tumor activity. Future research will likely focus on several key areas:

-

Combination Strategies: Exploring the synergistic potential of combining MAT2A inhibitors with other targeted agents, such as PRMT5 inhibitors or standard chemotherapy, to enhance efficacy and overcome resistance.[13][23]

-

Biomarker Discovery: Identifying predictive biomarkers beyond MTAP status that can help select patients most likely to respond to MAT2A inhibition.

-

Expanding Indications: Investigating the role of MAT2A and the utility of its inhibitors in other cancer types and contexts, such as castration-resistant prostate cancer and hematological malignancies.[20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAT2A inhibition combats metabolic and transcriptional reprogramming in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. probiologists.com [probiologists.com]

- 14. ideayabio.com [ideayabio.com]

- 15. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 17. S-Adenosylmethionine Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Role of promoter methylation in increased methionine adenosyltransferase 2A expression in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacr.org [aacr.org]

- 23. researchgate.net [researchgate.net]

- 24. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MAT2A and PRMT5: Key Cancer Targets Gaining Attention | C-Therapeutics [ctherapeuticsgroup.com]

- 26. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MTase-Glo Methyltransferase Assay Protocol [promega.jp]

- 28. promega.com [promega.com]

- 29. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MAT2A Inhibitor Cell-Based Assays

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In normal adult tissues, MAT2A is ubiquitously expressed, whereas the liver primarily expresses the MAT1A isoform. However, in many cancers, there is a switch to the expression of MAT2A, which is associated with tumor growth and proliferation.[2]

A particularly compelling therapeutic strategy involves targeting MAT2A in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This makes cancer cells with MTAP deletion exquisitely dependent on MAT2A to maintain SAM levels and PRMT5 function. Inhibition of MAT2A in this context leads to a synthetic lethal phenotype, providing a promising avenue for targeted cancer therapy.[1]

These application notes provide a detailed protocol for a cell-based assay to evaluate the potency of MAT2A inhibitors in a relevant cancer cell line model. The primary assay described is a cell proliferation assay, a fundamental method to assess the antiproliferative effects of test compounds.

MAT2A Signaling Pathway